molecular formula C18H23NO4S B5297926 diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5297926
M. Wt: 349.4 g/mol
InChI Key: MVFPBEURBHRCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DTP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have several interesting biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have antioxidant and anti-inflammatory effects. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to modulate the activity of certain ion channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relatively low cost and ease of synthesis. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to have good stability and solubility in a variety of solvents. However, one of the limitations of using diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relatively low potency compared to other compounds with similar activities. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate also has limited bioavailability, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more potent derivatives of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate that can be used in a wider range of applications. Another area of interest is the elucidation of the mechanism of action of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and toxicity of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of diethyl malonate with 3-thiophenecarboxaldehyde and methylmagnesium bromide, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained after acid hydrolysis and recrystallization. This synthesis method has been reported in several scientific publications and has been optimized for yield and purity.

Scientific Research Applications

Diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in several areas of scientific research. One of the most promising applications is in the field of neuroscience, where diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have neuroprotective effects. Studies have shown that diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can protect neurons from oxidative stress and prevent neuronal cell death. diethyl 1,2,6-trimethyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential applications in cancer research, where it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

diethyl 1,2,6-trimethyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-6-22-17(20)14-11(3)19(5)12(4)15(18(21)23-7-2)16(14)13-8-9-24-10-13/h8-10,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPBEURBHRCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CSC=C2)C(=O)OCC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,6-Trimethyl-4-thiophen-3-yl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

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